8-Methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“8-Methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione” is a chemical compound with the CAS Number: 443321-63-9. It has a molecular weight of 257.29 .
Synthesis Analysis
The synthesis of this compound has been reported in several studies. For instance, it has been found that the reduction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with aqueous hydrazine hydrate selectively involved the C1=O carbonyl group to give the corresponding 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones within a few hours .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolo[3,2,1-ij]quinoline core, which is a bicyclic system containing a pyrrole ring fused with a quinoline .Chemical Reactions Analysis
The reduction products of this compound were condensed with aldehydes and acetone to afford new 1-[(het)arylmethylidene]- and 1-(propan-2-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones in 59–78% yield .Its physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, and polar surface area are predicted by ACD/Labs and EPISuite .
Scientific Research Applications
Anticoagulant Activity
The compound has been used in the synthesis of new functionalized 4H-Pyrrolo[3,2,1-ij]quinolin-2-ones, which have shown promising anticoagulant activity . These compounds inhibit blood coagulation factors Xa and XIa , which play a crucial role in the blood clotting process.
Inhibitory Properties Against Protein Kinases
The compound has been used to synthesize hybrid compounds containing a piperazine fragment . These compounds have shown inhibitory activity against protein kinases NPM1-ALK, ALK, EGFR [L858R] [T790], EGFR [L858R], JAK2, and JAK3 . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, and they play a key role in various cellular processes, including division, proliferation, apoptosis, and differentiation.
Antibacterial Activity
Pyrrolo[3,2,1-ij]quinoline derivatives, which can be synthesized using this compound, have been reported as antibacterial agents . They could potentially be used in the development of new antibiotics.
Antitumor Agents
These derivatives have also been reported as antitumor agents . They could potentially be used in cancer treatment.
Diuretics
Some derivatives have been used as diuretics . Diuretics help to remove excess water and salt from the body, and they are often used to treat high blood pressure and other heart-related conditions.
Aldosterone Synthase Inhibitors
Some derivatives have been used as aldosterone synthase inhibitors . Aldosterone synthase is an enzyme involved in the biosynthesis of the steroid hormone aldosterone. Inhibitors of this enzyme could potentially be used in the treatment of conditions such as hypertension and heart failure.
Future Directions
The future directions for this compound could involve further exploration of its potential applications. For instance, some 4H-pyrrolo[3,2,1-ij]quinolin-2-one derivatives have been found to display inhibitory activity against blood coagulation factors Xa and XIa , suggesting potential use in medical applications.
Mechanism of Action
Target of Action
The primary targets of 8-Methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Result of Action
The molecular and cellular effects of 8-Methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione ’s action are currently unknown . As more research is conducted, we will gain a clearer picture of these effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 8-Methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione . These factors can include temperature, pH, and the presence of other compounds.
properties
IUPAC Name |
6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-8-7-15(2,3)16-12-10(8)5-9(19-4)6-11(12)13(17)14(16)18/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSGQDMAQOOCSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.